molecular formula C17H12N2O B15414637 4-(2-Allylphenoxy)phthalonitrile CAS No. 342651-71-2

4-(2-Allylphenoxy)phthalonitrile

Cat. No.: B15414637
CAS No.: 342651-71-2
M. Wt: 260.29 g/mol
InChI Key: JRWOANKBICMJEU-UHFFFAOYSA-N
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Description

4-(2-Allylphenoxy)phthalonitrile is a specialized aromatic ether monomer of significant interest in advanced materials research and organic synthesis. This compound belongs to the class of 4-phenoxy-substituted phthalonitriles, which are characterized by high thermal and oxidative stability, making them suitable for creating robust polymer architectures and functional macrocycles . Researchers primarily utilize this phthalonitrile derivative as a key precursor for the synthesis of substituted phthalocyanines. The presence of the allylphenoxy substituent allows for the introduction of specific properties and enables further chemical modifications, for instance, via the allyl group's reactivity, facilitating the creation of custom-designed molecules for applications in catalysis, organic electronics, and as nonlinear optical materials . Furthermore, phthalonitrile monomers are crucial building blocks for high-performance thermoset resins and composites. Resin blends incorporating phthalonitriles can be processed into prepregs and cured to form articles exhibiting exceptional thermal stability and mechanical properties, which are desirable for aerospace and industrial applications . The molecular structure of such compounds often features coplanar nitrile and ether groups, with stabilization in the solid state being influenced by intermolecular interactions such as short hydrogen bonds and π-π stacking, which can affect material properties . This product is intended for research purposes only in a laboratory setting. It is strictly for use by qualified professionals. For Research Use Only. Not for diagnostic, therapeutic, or any other human or animal use. The buyer assumes all responsibility for confirming the product's identity and purity prior to use.

Properties

CAS No.

342651-71-2

Molecular Formula

C17H12N2O

Molecular Weight

260.29 g/mol

IUPAC Name

4-(2-prop-2-enylphenoxy)benzene-1,2-dicarbonitrile

InChI

InChI=1S/C17H12N2O/c1-2-5-13-6-3-4-7-17(13)20-16-9-8-14(11-18)15(10-16)12-19/h2-4,6-10H,1,5H2

InChI Key

JRWOANKBICMJEU-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=CC=CC=C1OC2=CC(=C(C=C2)C#N)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Phthalonitrile Derivatives

Substituent Effects on Structure and Properties

Phthalonitriles are highly tunable through substituent modifications. Below is a comparative analysis of key derivatives:

Compound Substituent Key Structural Features Melting Point (°C) T₅% in N₂ (°C) Notable Properties
4-(2-Allylphenoxy)phthalonitrile Ortho-allylphenoxy Intramolecular C–H···O bond; dihedral angle = 80.8° Not reported Not reported Potential for crosslinking; moderate solubility in polar solvents
DPTP () Pyridine + thioether chain Flexible thioether chain lowers melting point; pyridine enhances thermal stability 61 460 Wide processing window (170°C); Tg > 350°C; high storage modulus (3315 MPa at 50°C)
DAPN () 3,5-Diaminobenzoylphenoxy Self-curing via amine groups; rigid backbone Not reported 442–446 Self-polymerizing; char yield = 72.7–72.9% at 800°C
4-(Tritylphenoxy)phthalonitrile () Bulky tritylphenoxy Steric hindrance from trityl group; planar phthalonitrile core Not reported Not reported Regioselective phthalocyanine formation; reduced solubility due to bulky substituent
4-(Methoxyphenoxy)phthalonitrile () 2- or 3-Methoxyphenoxy Methoxy group alters electron density; ortho vs. para substitution affects packing 75–89 (recrystallized) Not reported Improved crystallinity; solvent-dependent polymorphism

Key Observations :

  • Allyl vs. Thioether Chains: The allyl group in this compound offers unsaturated bonds for post-functionalization, whereas thioether chains (e.g., DPTP) enhance flexibility and lower melting points .
  • Self-Curing Ability: Unlike DAPN, which self-polymerizes via amine groups, this compound requires external catalysts or heat for curing .
  • Bulky vs. Planar Substituents : Bulky trityl groups () hinder aggregation but reduce solubility, while methoxy groups () improve crystallinity without significant steric effects .
Thermal and Thermo-Mechanical Properties
  • DPTP () : Exhibits exceptional thermal stability (T₅% = 460°C) and a glass transition temperature (Tg) exceeding 350°C, attributed to the pyridine ring’s rigidity and thioether chain flexibility .
  • DAPN () : Self-cured polymers show high char yields (72.9%) but lower T₅% (442–446°C) compared to DPTP, likely due to differences in crosslink density .
Reactivity and Functionalization Potential
  • Oxidation Sensitivity: Unlike 4-(4-Formylphenoxy)phthalonitrile (), which oxidizes to a carboxyl derivative at ambient conditions, the allyl group in this compound is less prone to oxidation, favoring reactions like cycloaddition or radical polymerization .
  • Phthalocyanine Formation: The ortho-allylphenoxy substituent may sterically hinder metal coordination during phthalocyanine synthesis compared to smaller substituents (e.g., methoxy or pyridine) .

Q & A

Basic: What are the key synthetic protocols for preparing substituted phthalonitriles like 4-(2-Allylphenoxy)phthalonitrile?

Methodological Answer:
Substituted phthalonitriles are typically synthesized via nucleophilic aromatic substitution. For example:

  • Step 1: React 4-nitrophthalonitrile with a phenolic derivative (e.g., 4-hydroxybenzaldehyde for aldehyde-substituted derivatives) in dimethylformamide (DMF) with K₂CO₃ as a base at ambient temperature for 24 hours .
  • Step 2: Purify the product via column chromatography (e.g., silica gel, chloroform mobile phase) to yield the substituted phthalonitrile (e.g., 4-(4-formylphenoxy)phthalonitrile, 90% yield) .
  • Key Monitoring: Track reaction progress using thin-layer chromatography (TLC) and confirm purity via melting point analysis (e.g., 154°C for aldehyde derivatives) .

Data Highlights:

  • FT-IR peaks for phthalonitrile derivatives:
    • C≡N stretch: ~2238 cm⁻¹ (aldehyde form), ~2231 cm⁻¹ (carboxyl form) .
    • Aldehyde C-H Fermi resonance: 2858–2746 cm⁻¹ (oxidizes to broad O-H at 3400–2552 cm⁻¹ for carboxyl derivatives) .

Basic: How do spectroscopic techniques confirm the structural integrity of substituted phthalonitriles?

Methodological Answer:

  • FT-IR: Identifies functional groups (e.g., C≡N, C=O) and tracks oxidation states. For example:
    • Aldehyde → Carboxyl conversion: C=O peak shifts from 1691 cm⁻¹ to 1673 cm⁻¹ due to resonance stabilization .
  • NMR:
    • ¹H NMR: Aldehyde proton signal at δ 10.03 ppm disappears upon oxidation, replaced by carboxyl-related signals (δ 8.15–7.25 ppm for aromatic protons) .
    • ¹³C NMR: Carboxyl carbon appears at δ 167.25 ppm, distinct from aldehyde (δ 190.68 ppm) .
  • XRD: Resolves crystal packing (e.g., triclinic P-1 space group for carboxyl derivatives, unit cell parameters: a = 6.3591 Å, b = 7.5464 Å, c = 13.819 Å) .

Data Highlights:

  • Hydrogen bond geometries in crystal structures (e.g., O–H∙∙∙O: 2.632 Å, C–H∙∙∙N: 2.622 Å) stabilize packing .

Advanced: What experimental and computational methods elucidate oxidation mechanisms in substituted phthalonitriles?

Methodological Answer:

  • Ambient Oxidation: Exposure to air during slow evaporation crystallization oxidizes aldehyde groups to carboxyl groups via autoxidation. Monitor via:
    • Kinetic Studies: Time-resolved FT-IR/NMR to track C=O and O-H formation .
    • DFT Calculations: B3LYP/6-311++G(d,p) basis set predicts total energies (carboxyl derivatives are 10–15 kcal/mol more stable than aldehyde forms) .
  • Mechanistic Insight: Oxidation involves radical intermediates stabilized by aromatic conjugation, with transition states validated via frequency calculations .

Data Highlights:

  • Theoretical vs. Experimental C=O Stretching:
    • Calculated: 1746 cm⁻¹ (B3LYP) vs. observed: 1673 cm⁻¹ (FT-IR), highlighting resonance effects .

Advanced: How do intermolecular interactions influence crystalline stability in substituted phthalonitriles?

Methodological Answer:

  • Hydrogen Bonding: O–H∙∙∙O and C–H∙∙∙N interactions form R(8) dimers and chains, stabilizing crystal lattices .
  • π-π Stacking: Cg∙∙∙Cg interactions (e.g., centroid distances ~3.8 Å) enhance packing efficiency .
  • Validation: XRD data corroborated with DFT-optimized geometries (bond lengths ±0.02 Å, angles ±1°) .

Data Highlights:

  • O–H∙∙∙O hydrogen bond energy: ~5 kcal/mol, contributing significantly to lattice stability .

Advanced: What role do theoretical calculations play in designing phthalonitrile-based materials?

Methodological Answer:

  • Stability Predictions: DFT (B3LYP) quantifies energy differences between derivatives, guiding synthetic prioritization (e.g., carboxyl forms > aldehyde forms) .
  • Spectroscopic Modeling: Scaled harmonic vibrations (scaling factor: 0.9608) match experimental FT-IR/NMR data within ±10 cm⁻¹ .
  • Reactivity Screening: Frontier molecular orbital (FMO) analysis predicts sites for electrophilic/nucleophilic attacks .

Data Highlights:

  • Calculated NMR chemical shifts (e.g., carboxyl C=O: δ 167.25 vs. experimental δ 167.3) validate computational protocols .

Advanced: How does oxidation impact the application of substituted phthalonitriles in materials science?

Methodological Answer:

  • Phthalocyanine Synthesis: Carboxyl groups enable post-functionalization (e.g., coordination with metal ions for optoelectronic materials) .
  • Thermal Stability: Oxidized derivatives exhibit higher decomposition temperatures (e.g., 442–505°C for carboxyl vs. 300–400°C for aldehyde forms) .
  • Polymer Compatibility: Carboxyl groups enhance solubility in polar solvents, facilitating composite fabrication .

Data Highlights:

  • Char yield at 800°C: ~72% for self-cured phthalonitrile polymers, suitable for aerospace applications .

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